2-(Ethylamino)-2-methylpropanamide
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Overview
Description
2-(Ethylamino)-2-methylpropanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propionamide, characterized by the presence of an ethylamino group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanamide with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Bromo-2-methylpropanamide} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Hydrogen Bromide} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing the reactants in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pressure to optimize yield.
Purification: Using techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Ethylamino)-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methylpropanamide: Lacks the ethylamino group, resulting in different chemical properties.
2-Ethylaminoethanol: Contains an ethylamino group but differs in the overall structure and reactivity.
N-Ethyl-N-methylpropanamide: Similar in structure but with different substituents, leading to variations in chemical behavior.
Uniqueness: 2-(Ethylamino)-2-methylpropanamide is unique due to the presence of both an ethylamino group and a methyl group on the central carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(ethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-4-8-6(2,3)5(7)9/h8H,4H2,1-3H3,(H2,7,9) |
InChI Key |
FTKUJZVWJCGMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)C(=O)N |
Origin of Product |
United States |
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